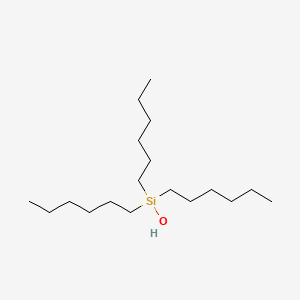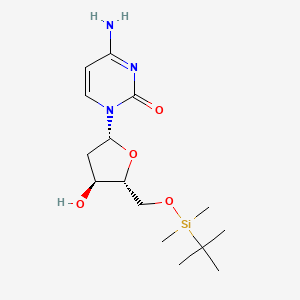![molecular formula C21H26N2O6S B8637682 2-[[(4-Methylphenyl)sulfonyl]amino]-6-[[(phenylmethoxy)carbonyl]amino]hexanoic acid](/img/structure/B8637682.png)
2-[[(4-Methylphenyl)sulfonyl]amino]-6-[[(phenylmethoxy)carbonyl]amino]hexanoic acid
Vue d'ensemble
Description
2-[[(4-Methylphenyl)sulfonyl]amino]-6-[[(phenylmethoxy)carbonyl]amino]hexanoic acid, also known as Nα-tosyl-L-lysine, is a derivative of the amino acid lysine. It is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the amino group of lysine. This compound is widely used in peptide synthesis and as a building block in the preparation of various bioactive peptides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(4-Methylphenyl)sulfonyl]amino]-6-[[(phenylmethoxy)carbonyl]amino]hexanoic acid typically involves the protection of the amino group of lysine with a tosyl group. This can be achieved through the reaction of lysine with tosyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent, and the product is purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the tosylation process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[(4-Methylphenyl)sulfonyl]amino]-6-[[(phenylmethoxy)carbonyl]amino]hexanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to remove the tosyl group.
Oxidation and Reduction: this compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in organic solvents like dichloromethane or dimethylformamide.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: The major products are derivatives of lysine with different functional groups replacing the tosyl group.
Hydrolysis: The primary product is lysine, with the tosyl group removed.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-[[(4-Methylphenyl)sulfonyl]amino]-6-[[(phenylmethoxy)carbonyl]amino]hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and proteins. It is also employed in the study of enzyme mechanisms and protein-ligand interactions.
Biology: The compound is used in the preparation of bioactive peptides that can modulate biological processes. It is also utilized in the study of protein structure and function.
Medicine: this compound is involved in the development of peptide-based drugs and therapeutic agents. It is used in the synthesis of peptide vaccines and diagnostic tools.
Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical synthesis.
Mécanisme D'action
The mechanism of action of 2-[[(4-Methylphenyl)sulfonyl]amino]-6-[[(phenylmethoxy)carbonyl]amino]hexanoic acid involves its interaction with enzymes and proteins. The tosyl group can act as a protecting group, preventing unwanted reactions at the amino group of lysine. This allows for selective modification of other functional groups in the molecule. The compound can also interact with active sites of enzymes, modulating their activity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tos-Gly-Pro-Lys-AMC: A fluorogenic peptide substrate used in enzyme assays.
Pentachlorophenyl and 2,4,5-trichlorophenyl esters of gly-lys(Nɛ-tos)-lys(Nɛ-tos): Used in the synthesis of polypeptides with regular structures.
Uniqueness
2-[[(4-Methylphenyl)sulfonyl]amino]-6-[[(phenylmethoxy)carbonyl]amino]hexanoic acid is unique due to its specific structure and reactivity. The presence of the tosyl group provides a versatile handle for chemical modifications, making it a valuable tool in peptide synthesis. Its ability to protect the amino group of lysine while allowing selective reactions at other sites sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C21H26N2O6S |
|---|---|
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
2-[(4-methylphenyl)sulfonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C21H26N2O6S/c1-16-10-12-18(13-11-16)30(27,28)23-19(20(24)25)9-5-6-14-22-21(26)29-15-17-7-3-2-4-8-17/h2-4,7-8,10-13,19,23H,5-6,9,14-15H2,1H3,(H,22,26)(H,24,25) |
Clé InChI |
XSWGRGGVKUEBSE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-Methyl-1-{3-[(methylsulfanyl)methoxy]phenyl}methanimine](/img/structure/B8637608.png)












